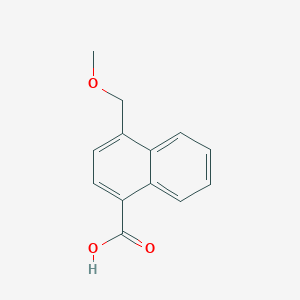

4-Methoxymethyl-1-naphthoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

4-(methoxymethyl)naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C13H12O3/c1-16-8-9-6-7-12(13(14)15)11-5-3-2-4-10(9)11/h2-7H,8H2,1H3,(H,14,15) |

InChI Key |

JYXVMLSLSQTLPN-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=C(C2=CC=CC=C12)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxymethyl 1 Naphthoic Acid and Its Precursors

Targeted Synthesis of 4-Methoxymethyl-1-naphthoic acid

The synthesis of the specifically substituted this compound requires a more nuanced approach that builds upon the classical methods. The challenge lies in the regioselective introduction of two different functional groups at the C1 and C4 positions of the naphthalene (B1677914) core.

Achieving a specific substitution pattern on a naphthalene ring, such as the 1,4-disubstitution required for the target molecule, is a central challenge in naphthalene chemistry. nih.gov Direct electrophilic aromatic substitution on naphthalene can be difficult to control, often resulting in mixtures of isomers. nih.govresearchgate.net Therefore, synthetic strategies typically rely on starting with a pre-functionalized naphthalene derivative and elaborating its structure.

A plausible synthetic strategy for this compound would likely begin with a precursor that already contains handles for modification at the 1- and 4-positions. For instance, a starting material like 1-bromo-4-methylnaphthalene or methyl 4-methyl-1-naphthoate could serve as a versatile intermediate. These precursors allow for the separate and controlled modification of each position, avoiding issues with regioselectivity. The carboxylic acid function could be introduced via the Grignard carbonylation of the bromo-substituent, while the methyl group at the 4-position serves as the precursor for the methoxymethyl moiety.

The methoxymethyl group (-CH₂OCH₃) can be introduced through various methods. A common and effective strategy involves the functionalization of a methyl group already present on the naphthalene ring. This can be accomplished in a two-step sequence:

Halogenation : The methyl group at the 4-position of a suitable naphthalene precursor (e.g., 4-methyl-1-naphthoic acid) can be converted to a halomethyl group (e.g., -CH₂Br) via a free-radical halogenation reaction. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Nucleophilic Substitution : The resulting bromomethyl derivative is a reactive electrophile. Treatment with sodium methoxide (B1231860) (NaOCH₃) in a solvent like methanol (B129727) leads to a nucleophilic substitution (Williamson ether synthesis), where the bromide is displaced by the methoxide ion to form the desired methoxymethyl ether. google.com

An alternative approach involves the reaction of a halomethyl-substituted compound with methanol in the presence of an inorganic base. google.com The methoxymethyl group is a stable ether linkage that can be formed efficiently under these conditions.

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Grignard Formation & Carbonylation | Mg, CO₂, then H₃O⁺ | 4-Methyl-1-naphthoic acid |

| 2 | Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 4-(Bromomethyl)-1-naphthoic acid |

| 3 | Williamson Ether Synthesis | Sodium methoxide (NaOCH₃), Methanol | This compound |

Carboxylic Acid Formation at Position 1

The introduction of a carboxylic acid group at the 1-position of the naphthalene ring is a critical step in the synthesis of this compound. Several established methods can be employed for this transformation, each with its own set of advantages and limitations.

One of the most common and reliable methods is the carboxylation of a Grignard reagent . wikipedia.orgorgsyn.org This process typically begins with the formation of an organomagnesium halide (Grignard reagent) from 1-bromonaphthalene. orgsyn.org The resulting Grignard reagent is then reacted with carbon dioxide (often in the form of dry ice) to yield the magnesium salt of 1-naphthoic acid, which upon acidic workup, provides the desired carboxylic acid. orgsyn.orglibretexts.org

Another approach involves the oxidation of a suitable precursor , such as 1-methylnaphthalene. google.com Strong oxidizing agents like potassium permanganate can effectively convert the methyl group to a carboxylic acid. libretexts.org However, this method can sometimes lead to over-oxidation or side reactions, necessitating careful control of reaction conditions. google.com The oxidation of alkyl-substituted tetrahydronaphthalenes to naphthalene carboxylic acids has also been explored. google.com

Furthermore, the hydrolysis of a nitrile (1-cyanonaphthalene) offers a viable route. The nitrile itself can be prepared from 1-bromonaphthalene via a nucleophilic substitution reaction with a cyanide salt. Subsequent hydrolysis of the nitrile, typically under acidic or basic conditions, yields 1-naphthoic acid.

A more recent approach involves the direct carboxylation of naphthalene using carbon dioxide in the presence of a Lewis acid catalyst. google.com This method is advantageous as it utilizes readily available starting materials and offers a more direct route to the desired product. google.com

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Carboxylation of Grignard Reagent | 1-Bromonaphthalene | Mg, CO2 | High yield, reliable | Requires anhydrous conditions, sensitive to functional groups |

| Oxidation of Alkylnaphthalene | 1-Methylnaphthalene | KMnO4, Jones reagent | Utilizes readily available starting materials | Potential for over-oxidation, harsh conditions |

| Hydrolysis of Nitrile | 1-Cyanonaphthalene | H+ or OH-, H2O | Mild conditions for hydrolysis | Nitrile synthesis can be toxic |

| Direct Carboxylation | Naphthalene | CO2, Lewis Acid | Direct, atom-economical | May require high pressure and temperature |

Advanced Synthetic Strategies and Protecting Group Chemistry

The synthesis of complex molecules like this compound often requires more sophisticated strategies to control regioselectivity and protect sensitive functional groups.

Ortho-Metalation and Directed Lithiation Approaches for Naphthoic Acids

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.orguwindsor.ca In the context of naphthoic acids, the carboxylic acid group itself can act as a DMG, facilitating lithiation at the 2- and 8-positions.

However, to achieve substitution at the 4-position, a pre-existing directing group at a neighboring position would be necessary. For instance, a methoxy (B1213986) group at the 3-position could direct lithiation to the 4-position. The resulting aryllithium species can then be trapped with an appropriate electrophile to introduce the desired functionality. The choice of the organolithium base and reaction conditions is crucial to control the regioselectivity of the metalation. unblog.fr

Nucleophilic Aromatic Substitution in Naphthoic Acid Systems

Nucleophilic aromatic substitution (SNA) is another important strategy for modifying the naphthalene ring. wikipedia.orgchemistrysteps.com This reaction involves the displacement of a leaving group, such as a halide or a methoxy group, by a nucleophile. researchgate.net For SNA to occur, the aromatic ring must be activated by the presence of electron-withdrawing groups. wikipedia.org

In the synthesis of substituted naphthoic acids, an ortho-fluoro or methoxy group can be displaced by organolithium or Grignard reagents. researchgate.net This approach allows for the introduction of various alkyl or aryl groups at specific positions on the naphthalene ring. The reaction is presumed to proceed through a precoordination of the organometallic reagent with the substrate, followed by an addition-elimination sequence. researchgate.net

Utilization of Specialized Reagents for Carboxylic Acid Conversion

Once a precursor with the desired substitution pattern is obtained, various reagents can be used to convert a functional group into the final carboxylic acid. For instance, if a formyl group is present at the 1-position, it can be oxidized to a carboxylic acid using reagents like potassium permanganate or Jones reagent.

Protecting groups are often essential in multi-step syntheses to prevent unwanted reactions of the carboxylic acid functionality. wikipedia.orgorganic-chemistry.org For example, the carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, to protect it during subsequent reaction steps. libretexts.org These protecting groups can then be removed under specific conditions to regenerate the carboxylic acid. researchgate.net The choice of protecting group depends on the stability required and the conditions for its removal. organic-chemistry.orglibretexts.org

Chemo- and Regioselectivity in Synthesis of Naphthoic Acid Scaffolds

Achieving the desired chemo- and regioselectivity is paramount in the synthesis of substituted naphthoic acids. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position of the incoming group on the naphthalene ring.

In the case of this compound, the synthetic strategy must ensure that the methoxymethyl group is introduced at the 4-position and the carboxylic acid at the 1-position. This is often achieved through a carefully planned sequence of reactions. For example, one might start with a naphthalene derivative that already has a substituent at the 1-position that can be later converted to a carboxylic acid. Then, a directing group could be used to introduce the methoxymethyl group at the 4-position.

The interplay of electronic and steric effects of the substituents on the naphthalene ring plays a crucial role in determining the regioselectivity of subsequent reactions. For instance, in electrophilic aromatic substitution reactions, existing electron-donating groups will direct incoming electrophiles to the ortho and para positions. Conversely, in directed ortho-metalation, the position of the directing group dictates the site of lithiation. Careful consideration of these factors is essential for the successful synthesis of highly substituted naphthoic acid scaffolds.

Advanced Spectroscopic Elucidation of 4 Methoxymethyl 1 Naphthoic Acid and Its Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the synthesis of 4-Methoxymethyl-1-naphthoic acid, a key intermediate is methyl 4-(bromomethyl)-1-naphthoate. The ¹H NMR spectrum of this intermediate would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the benzylic protons of the bromomethyl group, and the methyl protons of the ester group.

The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific splitting patterns would depend on the coupling between adjacent protons. The protons of the -CH₂Br group would likely appear as a singlet around 4.5-5.0 ppm, shifted downfield due to the electronegativity of the bromine atom. The methyl ester protons would also be a singlet, typically found around 3.9-4.0 ppm.

For the final product, this compound, the benzylic protons of the -CH₂OCH₃ group would be expected to produce a singlet at a slightly more upfield position compared to the bromomethyl precursor, likely in the range of 4.3-4.8 ppm. The methoxy (B1213986) protons of this group would give a sharp singlet around 3.3-3.5 ppm. The carboxylic acid proton would be a broad singlet at a very downfield chemical shift, typically above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and a Key Intermediate.

| Proton | Methyl 4-(bromomethyl)-1-naphthoate (Predicted) | This compound (Predicted) |

| Naphthalene-H | 7.0 - 8.5 ppm (multiplets) | 7.1 - 8.6 ppm (multiplets) |

| -CH ₂Br | ~4.7 ppm (singlet) | - |

| -COOCH ₃ | ~3.9 ppm (singlet) | - |

| -CH ₂OCH₃ | - | ~4.5 ppm (singlet) |

| -CH₂OCH ₃ | - | ~3.4 ppm (singlet) |

| -COOH | - | >10 ppm (broad singlet) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For a precursor like methyl 4-(bromomethyl)benzoate (B8499459), the carbonyl carbon of the ester would be significantly downfield (around 165-175 ppm). libretexts.org The aromatic carbons would appear in the 120-140 ppm range, while the carbon of the -CH₂Br group would be found around 30-40 ppm. The methyl ester carbon would be around 52 ppm.

In the final product, this compound, the carboxylic acid carbonyl carbon would be expected at a similar or slightly more downfield position compared to the ester precursor. The carbon of the -CH₂OCH₃ group would be expected in the range of 65-75 ppm, and the methoxy carbon at approximately 58-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and a Key Intermediate.

| Carbon | Methyl 4-(bromomethyl)benzoate (Predicted) | This compound (Predicted) |

| C =O | ~167 ppm | ~170 ppm |

| Aromatic C | 125 - 140 ppm | 125 - 145 ppm |

| -C H₂Br | ~33 ppm | - |

| -COOC H₃ | ~52 ppm | - |

| -C H₂OCH₃ | - | ~70 ppm |

| -CH₂OC H₃ | - | ~59 ppm |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structure determination. sigmaaldrich.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sigmaaldrich.com For this compound, COSY would be instrumental in assigning the signals of the coupled aromatic protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sigmaaldrich.com For instance, the proton signal of the -CH₂OCH₃ group would show a cross-peak with the carbon signal of that same group in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. nist.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, in this compound, the protons of the -CH₂OCH₃ group would show an HMBC correlation to the C4 carbon of the naphthalene ring, confirming its position. The protons of the methoxy group (-OCH₃) would show a correlation to the benzylic carbon (-CH₂-), and the benzylic protons would show a correlation to the methoxy carbon.

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a very precise measurement of the mass of a molecule. This accuracy allows for the determination of the elemental formula of a compound, which is a crucial piece of evidence in its identification. For this compound (C₁₃H₁₂O₃), the expected exact mass would be calculated and compared to the experimentally determined value. A close match between the observed and calculated mass would provide strong confirmation of the proposed molecular formula.

Table 3: Predicted HRESIMS Data for this compound.

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 217.0865 |

| [M-H]⁻ | 215.0708 |

| [M+Na]⁺ | 239.0684 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern provides valuable information about the structure of the precursor ion. nih.gov

For this compound, the fragmentation pattern would be expected to show characteristic losses. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). libretexts.org Additionally, cleavage of the methoxymethyl side chain could lead to the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O). Analyzing these fragment ions helps to piece together the structure of the parent molecule. For instance, a prominent fragment corresponding to the naphthylmethyl cation could be observed, providing evidence for the core structure.

Table 4: Predicted Key MS/MS Fragments for this compound.

| Precursor Ion [M+H]⁺ | Predicted Fragment Ion (m/z) | Plausible Neutral Loss |

| 217.0865 | 199.0759 | H₂O |

| 217.0865 | 185.0759 | CH₃OH |

| 217.0865 | 171.0602 | HCOOH |

| 217.0865 | 141.0704 | CH₂O + HCOOH |

Application of Ion Mobility Spectrometry in Isomer Differentiation

Ion mobility spectrometry (IMS) has emerged as a powerful analytical technique for the separation of gas-phase ions based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomeric species that are indistinguishable by mass spectrometry alone. This is particularly relevant for substituted naphthalene derivatives, where numerous constitutional isomers can exist.

The principle behind IMS-based isomer differentiation lies in the fact that isomers with different three-dimensional structures will experience different levels of interaction with a neutral buffer gas as they traverse a drift tube under the influence of a weak electric field. This results in distinct drift times, which are proportional to the ion's rotationally averaged collision cross-section (CCS). A more compact isomer will have a smaller CCS and a shorter drift time compared to a more extended isomer of the same mass-to-charge ratio.

In the context of this compound, potential constitutional isomers that could be differentiated using IMS include other methoxymethyl-naphthoic acids (e.g., with substitution at different positions on the naphthalene ring) or isomers with different functional group arrangements, such as a methoxy group and a methyl-esterified carboxylic acid.

The expected trend in drift times would follow the principle of steric hindrance. Isomers where the methoxymethyl and carboxylic acid groups are in closer proximity, potentially leading to intramolecular interactions and a more compact structure, would be expected to have shorter drift times than isomers where these groups are further apart, resulting in a more elongated conformation.

Table 1: Predicted Ion Mobility Characteristics for Isomers of Methoxymethyl-naphthoic acid

| Compound Name | Isomeric Relationship | Predicted Relative Collision Cross-Section (CCS) | Predicted Relative Drift Time |

| This compound | Target Compound | Baseline | Baseline |

| 5-Methoxymethyl-1-naphthoic acid | Constitutional Isomer | Larger | Longer |

| 8-Methoxymethyl-1-naphthoic acid | Constitutional Isomer | Potentially smaller due to peri-interactions | Potentially shorter |

| 4-Methoxy-2-naphthoic acid | Constitutional Isomer | Variable, dependent on conformation | Variable |

Note: The data in this table is predictive and based on established principles of ion mobility spectrometry. Specific experimental values would be required for definitive characterization.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups and electronic characteristics of a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, providing a molecular fingerprint. For this compound and its intermediates, IR spectroscopy is instrumental in confirming the presence of the carboxylic acid, methoxy, and aromatic functionalities.

While an experimental spectrum for this compound is not publicly available, the expected characteristic absorption bands can be inferred from the spectra of closely related compounds, such as 1-naphthoic acid and 4-bromo-1-naphthoic acid. nih.govnist.gov

The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which is due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid is also a strong and sharp band, expected between 1710 and 1680 cm⁻¹. The C-O stretching of the carboxylic acid will appear in the 1320-1210 cm⁻¹ region.

The methoxymethyl group introduces additional characteristic bands. The C-H stretching of the methyl group is expected around 2950 cm⁻¹ and 2850 cm⁻¹. The C-O-C stretching of the ether linkage will produce a distinct band, typically in the 1150-1085 cm⁻¹ range. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the characteristic C=C stretching vibrations of the naphthalene ring appear in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Frequencies for this compound and Related Compounds

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | 1-Naphthoic acid nist.gov, 4-Bromo-1-naphthoic acid nih.gov |

| Carboxylic Acid | C=O stretch | 1710-1680 (strong, sharp) | 1-Naphthoic acid nist.gov, 4-Bromo-1-naphthoic acid nih.gov |

| Carboxylic Acid | C-O stretch | 1320-1210 | 1-Naphthoic acid nist.gov, 4-Bromo-1-naphthoic acid nih.gov |

| Methoxy Group | C-H stretch (methyl) | 2950, 2850 | 1-Methoxynaphthalene nist.gov |

| Ether Linkage | C-O-C stretch | 1150-1085 | 1-Methoxynaphthalene nist.gov |

| Aromatic Ring | C-H stretch | >3000 | 1-Naphthoic acid nist.gov |

| Aromatic Ring | C=C stretch | 1600-1450 | 1-Naphthoic acid nist.gov |

Note: The wavenumber ranges are typical values and can be influenced by the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the naphthalene ring system. The position and intensity of these bands can be influenced by the nature and position of substituents.

The UV spectrum of naphthalene itself shows two main absorption bands. The introduction of a carboxylic acid group and a methoxymethyl group will cause a bathochromic (red) shift in these absorption maxima. The methoxy group, being an electron-donating group, and the carboxylic acid group, which can also participate in conjugation, both extend the conjugated system, leading to absorption at longer wavelengths.

While specific UV-Vis data for this compound is not documented, studies on substituted 1-naphthoic acids provide a basis for prediction. For example, a study on various substituted 1-naphthoic acids details how different substituents affect the UV absorption spectra. science-softcon.de

Table 3: Predicted Ultraviolet-Visible Absorption Maxima for this compound

| Electronic Transition | Predicted λmax (nm) | Solvent | Reference Compound(s) |

| π → π | ~230-250 | Ethanol | Substituted 1-naphthoic acids science-softcon.de |

| π → π | ~290-320 | Ethanol | Substituted 1-naphthoic acids science-softcon.de |

Note: The predicted values are based on general trends observed for substituted naphthalenes and may vary depending on the solvent and specific electronic effects.

Computational and Theoretical Investigations of 4 Methoxymethyl 1 Naphthoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, had they been applied to 4-Methoxymethyl-1-naphthoic acid, would provide a deep understanding of its stability and reactivity.

Density Functional Theory (DFT) Applications for Geometrical Optimization and Vibrational Frequencies

In a typical study, the molecular structure of this compound would be optimized using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). This process determines the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. Following optimization, vibrational frequency calculations are performed to confirm the structure as a true energy minimum and to predict its infrared and Raman spectra. These calculated frequencies are often scaled to correct for anharmonicity and to facilitate comparison with experimental data. At present, no such data has been published for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, this analysis would pinpoint the likely sites for electrophilic and nucleophilic attack. However, specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in the current body of scientific literature.

Molecular Charge Density Plots and Mulliken Atomic Charges

Analysis of the electron density distribution provides insights into the charge distribution across a molecule. Molecular Electrostatic Potential (MEP) maps would visualize the electron-rich and electron-poor regions of this compound, indicating potential sites for intermolecular interactions. Furthermore, the calculation of Mulliken atomic charges would assign partial charges to each atom, offering a quantitative measure of the electronic distribution and polarity within the molecule. This information is currently not available from dedicated studies on this compound.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations offer a dynamic perspective on molecular behavior, including conformational flexibility and intermolecular interactions.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties like d_norm onto the surface, one can identify and analyze different types of contacts, such as hydrogen bonds and π-π stacking. This analysis requires crystallographic information file (CIF) data from X-ray diffraction experiments. As no crystal structure or subsequent Hirshfeld analysis for this compound has been published, a detailed discussion of its intermolecular interactions in the solid state is not possible.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

The prediction of spectroscopic parameters for this compound relies on quantum chemical calculations, most notably Density Functional Theory (DFT). DFT has become a standard tool for obtaining accurate predictions of various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are then compared with experimental data to validate the computational methods and to gain a more detailed interpretation of the experimental spectra.

The computational approach to predicting the spectroscopic properties of this compound typically involves a multi-step process. Initially, the molecule's geometry is optimized to find its most stable conformation. This is commonly achieved using a specific functional and basis set within the DFT framework, for example, the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Once the optimized geometry is obtained, the same level of theory is used to calculate the spectroscopic parameters. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to compute the chemical shifts (δ) of ¹H and ¹³C atoms. Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. To better match experimental spectra, these calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational model. The prediction of UV-Vis spectra is accomplished using Time-Dependent DFT (TD-DFT), which calculates the electronic transition energies and oscillator strengths.

For the ¹H NMR spectrum, the protons on the naphthalene (B1677914) ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The protons of the methoxymethyl group (-CH₂OCH₃) would have distinct signals. The methylene (B1212753) protons (-CH₂-) are anticipated to be a singlet, while the methyl protons (-OCH₃) would also appear as a singlet, likely at a more upfield position. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the naphthalene ring will resonate in the aromatic region (approximately 120-140 ppm). The carboxylic carbon is characteristically found at a much lower field, typically in the range of 165-185 ppm. The carbons of the methoxymethyl group will have signals in the aliphatic region.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations and comparison with similar known compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted using DFT/B3LYP/6-311++G(d,p) in a suitable solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (Carboxylic Acid) | ~12.5 | br s |

| H-8 | ~8.9 | d |

| H-5 | ~8.2 | d |

| H-2 | ~8.1 | d |

| H-6 | ~7.7 | t |

| H-7 | ~7.6 | t |

| H-3 | ~7.5 | d |

| -CH₂- | ~4.8 | s |

| -OCH₃ | ~3.5 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted using DFT/B3LYP/6-311++G(d,p) in a suitable solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~170 |

| C-4 | ~138 |

| C-8a | ~134 |

| C-1 | ~132 |

| C-4a | ~131 |

| C-8 | ~130 |

| C-5 | ~129 |

| C-6 | ~128 |

| C-7 | ~127 |

| C-2 | ~125 |

| C-3 | ~124 |

| -CH₂- | ~70 |

| -OCH₃ | ~58 |

Similarly, comparison with the experimental IR and UV-Vis spectra of compounds like 1-naphthoic acid and 4-methoxy-1-naphthoic acid can provide a basis for validation. nist.gov The characteristic C=O stretching vibration of the carboxylic acid in the IR spectrum is expected around 1700 cm⁻¹. The UV-Vis spectrum of naphthoic acid derivatives typically shows multiple absorption bands corresponding to π-π* transitions within the naphthalene ring system. nist.gov

Table 3: Comparison of Predicted IR Frequencies with Expected Experimental Values

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | ~3000 (broad) | 3300-2500 |

| C-H stretch (Aromatic) | ~3100-3000 | 3100-3000 |

| C-H stretch (Aliphatic) | ~2950-2850 | 3000-2850 |

| C=O stretch (Carboxylic Acid) | ~1710 | 1725-1700 |

| C=C stretch (Aromatic) | ~1600-1450 | 1600-1450 |

| C-O stretch (Ether & Acid) | ~1250-1050 | 1300-1000 |

The strong correlation generally observed between DFT-predicted and experimental spectra for similar organic molecules lends confidence to the predicted values for this compound. Discrepancies between theoretical and experimental data can often be attributed to factors such as solvent effects, intermolecular interactions in the solid state, and the inherent approximations in the computational methods, providing further avenues for detailed investigation.

Chemical Reactivity and Transformations of 4 Methoxymethyl 1 Naphthoic Acid

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical reactions, enabling the synthesis of numerous derivatives.

The carboxylic acid functionality of 4-methoxymethyl-1-naphthoic acid can be readily converted to its corresponding esters through various esterification methods. Standard procedures, such as Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are applicable. google.com Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated prior to reaction with an alcohol. One common method involves converting the naphthoic acid to its acid chloride, which then readily reacts with an alcohol. google.com

Another approach is the use of coupling agents. For instance, in the synthesis of other naphthoic acid esters, a one-pot reaction using a titanium catalyst has been employed. google.com While specific examples for this compound are not prevalent in the literature, the esterification of closely related 1-naphthoic acid has been demonstrated in the synthesis of fluorescently labeled cellulose (B213188) derivatives by reacting it in a tosyl chloride/pyridine solvent system. acs.orgchemicalbook.com This suggests that similar methods would be effective for this compound.

| Esterification Method | Reagents | General Applicability | Reference |

| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | General method for simple alcohols. | google.com |

| From Acid Chloride | Thionyl Chloride (SOCl₂), Alcohol | Good for a wide range of alcohols. | google.com |

| Catalytic Esterification | Alcohol, Titanium Catalyst | One-pot synthesis. | google.com |

| Activated Esterification | Tosyl Chloride, Pyridine, Alcohol | Effective for complex molecules. | acs.orgchemicalbook.com |

The resulting ester derivatives of this compound are valuable intermediates in organic synthesis and can find applications in materials science, similar to other naphthoic acid esters used as plasticizers. google.com

The carboxylic acid group of this compound can be converted into amides, anhydrides, and acyl halides, which are all important synthetic intermediates.

Amide Formation: Amides are typically synthesized by reacting the carboxylic acid with an amine. To facilitate this reaction, which can be slow, the carboxylic acid is often activated. A common method is the conversion of the carboxylic acid to its more reactive acid chloride, which then smoothly reacts with a primary or secondary amine. libretexts.orgmasterorganicchemistry.com Another approach involves the use of coupling agents. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been used as an efficient condensing agent for the formation of amides from 1-hydroxy-2-naphthoic acid, yielding carboxamides in high yields. nih.gov It is anticipated that this compound would undergo similar reactions. The direct reaction of a carboxylic acid with an amine is also possible but generally requires harsh conditions, such as high temperatures, to drive off the water formed. libretexts.org

Anhydride Formation: Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often by heating with a dehydrating agent. A more common laboratory-scale synthesis involves the reaction of the carboxylate salt with an acyl halide.

Acyl Halide Formation: Acyl halides, particularly acyl chlorides, are valuable reactive intermediates. They are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com These reagents readily convert the carboxylic acid to the corresponding acyl chloride, which can then be used in a variety of subsequent reactions without isolation.

| Derivative | Typical Reagents | Key Features | Reference |

| Amides | Amine, Coupling Agent (e.g., DMTMM) or conversion to acyl chloride | Forms a stable amide bond. | libretexts.orgnih.gov |

| Anhydrides | Dehydrating Agent or Carboxylate + Acyl Halide | Reactive acylating agent. | |

| Acyl Halides | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Highly reactive intermediates for acylation reactions. | masterorganicchemistry.com |

Reactions Involving the Methoxymethyl Group

The methoxymethyl (MOM) ether group at the 4-position serves as a protecting group for a hydroxymethyl functionality and can undergo specific chemical transformations.

The methoxymethyl (MOM) ether is a commonly used protecting group for alcohols due to its stability under a range of conditions. However, it can be selectively cleaved when desired. The deprotection of MOM ethers is typically achieved under acidic conditions. For instance, treatment with a strong acid like hydrochloric acid in a protic solvent such as methanol (B129727) can effectively remove the MOM group.

More specific and milder methods have also been developed. For example, a combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl can be used for the deprotection of aromatic MOM ethers. This reaction proceeds under non-acidic conditions and is suitable for substrates with acid-labile functional groups. Another efficient method for the selective deprotection of MOM ethers involves the use of zinc bromide (ZnBr₂) and n-propylthiol (n-PrSH), which can rapidly cleave the ether with high yield and selectivity.

| Deprotection Reagent | Conditions | Key Features |

| Strong Acid (e.g., HCl) | Protic Solvent (e.g., Methanol) | General and effective method. |

| TMSOTf, 2,2′-bipyridyl | Acetonitrile | Mild, non-acidic conditions. |

| ZnBr₂, n-PrSH | - | Rapid and highly selective. |

The methoxymethyl group in this compound can be considered a protected form of a 4-hydroxymethyl-1-naphthoic acid derivative. The cleavage of this ether would unmask the hydroxymethyl group, which could then participate in further reactions.

The methoxy (B1213986) component of the methoxymethyl group can also be a site for chemical transformation, most notably demethylation. The cleavage of aryl methyl ethers is a well-established reaction in organic synthesis, often requiring specific reagents. While the methoxy group in this compound is part of an acetal (B89532) and not a simple aryl methyl ether, under certain conditions, cleavage of the methyl ether bond could occur.

Common reagents for the demethylation of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) at elevated temperatures, or Lewis acids such as boron tribromide (BBr₃), which is effective even at low temperatures. Strong nucleophiles, such as thiolates in a polar aprotic solvent, can also effect demethylation. It is important to note that these conditions are often harsh and could potentially affect other functional groups in the molecule, such as the carboxylic acid or the naphthalene (B1677914) ring. The selectivity of demethylation versus cleavage of the entire methoxymethyl group would depend on the specific reagents and reaction conditions employed.

Electrophilic and Nucleophilic Substitutions on the Naphthalene Core

The naphthalene ring system of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAᵣ) on the naphthalene ring is less common and typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group. In the case of this compound, the carboxylic acid group is electron-withdrawing. If a good leaving group, such as a halogen, were present at an appropriate position (e.g., the 2 or 5-position), nucleophilic substitution could potentially occur. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of electron-withdrawing groups.

Substitution Patterns Influenced by Existing Functional Groups

In the context of the naphthalene ring system, the positions available for substitution are C2, C3, C5, C6, C7, and C8. The methoxymethyl group at C4 would activate the ortho-positions C3 and C5, and the para-position, which is already occupied by the carboxylic acid. The carboxylic acid at C1 deactivates the entire ring, but most strongly at the ortho-position C2 and C8, and the para-position C5. Therefore, electrophilic attack is most likely to occur on the ring system away from the deactivating influence of the carboxylic acid. The activating effect of the methoxymethyl group would favor substitution at C3 and C5. However, the peri-interaction between the C4 and C5 positions can create steric hindrance, potentially favoring substitution at the C3 position.

Nucleophilic substitution reactions, on the other hand, would be directed by different principles. For instance, nucleophilic aromatic substitution would require a leaving group at an activated position, which is not inherent to the parent molecule. However, the carboxylic acid group itself can undergo nucleophilic acyl substitution.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of polysubstituted naphthalenes is a significant challenge in synthetic chemistry. acs.org For this compound, strategies would likely leverage the directing influence of the existing functional groups or employ modern catalytic methods.

One common strategy for functionalizing naphthoic acids involves directed ortho-metalation, where the carboxylic acid group directs a metalating agent (often a strong lithium base) to an adjacent ortho position. In this case, that would be the C2 or C8 position. Subsequent reaction with an electrophile would introduce a new substituent at that position.

Furthermore, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds. acs.org Rhodium-catalyzed reactions, for example, have been used for the olefination of naphthoic acids, directed by the carboxylic acid group. rsc.org Such a strategy could potentially be applied to introduce substituents at the C8 position of this compound.

The following table outlines potential regioselective functionalization reactions based on the reactivity of analogous naphthalene derivatives.

| Reaction Type | Reagents | Probable Position of Functionalization | Product Type |

| Directed ortho-Metalation | n-BuLi, then Electrophile (E+) | C2 or C8 | 2- or 8-substituted naphthoic acid |

| Rh-catalyzed C-H Olefination | Alkene, [Rh(Cp*)Cl2]2, AgSbF6 | C8 | 8-alkenyl-naphthoic acid |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO3, H2SO4 | C3 or C5 | Nitro-substituted naphthoic acid |

Exploration of Organometallic Reactions and Multi-Component Couplings

The carboxylic acid and the aromatic core of this compound are amenable to a variety of organometallic reactions and multi-component couplings, which are powerful methods for building molecular complexity.

Organometallic reagents such as organolithium or Grignard reagents can react with the carboxylic acid to form the corresponding carboxylate, or under harsher conditions, could potentially lead to the formation of ketones after a two-fold addition. The preparation of 1-naphthoic acid itself can be achieved through the carboxylation of the Grignard reagent derived from 1-bromonaphthalene, highlighting the utility of organometallic intermediates in the synthesis of such compounds. rsc.orgorgsyn.org

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. While specific MCRs involving this compound are not documented, its structural motifs suggest potential applications. For instance, the carboxylic acid could participate in Ugi or Passerini-type reactions, which involve a carboxylic acid, an amine, an isocyanide, and a carbonyl compound. The naphthalene backbone would be incorporated into the final complex product. Iron-catalyzed multi-component reactions have been reported for the synthesis of naphthalenecarboxylic acid esters from naphthalene, alcohols, and carbon tetrachloride, indicating the potential for developing MCRs for functionalized naphthoic acids. researchgate.netdntb.gov.ua

The table below summarizes some potential organometallic and multi-component reactions applicable to this compound or its derivatives.

| Reaction Name | Reactant Type(s) | Catalyst/Reagent | Potential Product Class |

| Grignard Reaction | Organomagnesium halide (R-MgX) | - | Naphthyl ketone (after double addition) |

| Ugi four-component reaction | Amine, Isocyanide, Carbonyl compound | - | α-acylamino amide derivative |

| Passerini three-component reaction | Isocyanide, Carbonyl compound | - | α-acyloxy carboxamide derivative |

| Iron-catalyzed Carboxylation/Esterification | Alcohol, Carbon tetrachloride | Iron catalyst | Naphthalenecarboxylic ester |

Design and Synthesis of Novel Derivatives and Analogs of 4 Methoxymethyl 1 Naphthoic Acid

Rational Design of Naphthoic Acid Derivatives for Specific Research Objectives

Rational design is a cornerstone of modern drug discovery and materials science, where derivatives of a lead compound are intentionally designed to interact with a biological target or achieve a specific physical property. For naphthoic acid derivatives, this process hinges on understanding the structure-activity relationship (SAR), which dictates how chemical modifications influence efficacy.

The design process often begins with a lead molecule, such as a substituted 1,4-naphthoquinone (B94277), which shares the core naphthalene (B1677914) ring system. nih.gov In one such study, researchers designed a series of analogs to enhance anticancer activity by targeting the STAT3 protein. nih.gov Modifications included adding various aromatic amines at the R³ position and thioethanol groups at the R² or R³ positions of a juglone (B1673114) scaffold. nih.gov The resulting changes in antiproliferative activity were meticulously measured to build an SAR profile. For instance, substituting the R³ position of Juglone with aromatic amines led to an increase in activity against prostate and breast cancer cell lines. nih.gov

Combinatorial Synthesis Approaches for Library Generation

Combinatorial chemistry provides a high-throughput platform for generating large, diverse collections, or "libraries," of related compounds. This approach is particularly valuable when the precise structural requirements for optimal activity are unknown, allowing for the rapid screening of many possibilities.

For a scaffold like 4-Methoxymethyl-1-naphthoic acid, a combinatorial library could be generated by leveraging the reactivity of the carboxylic acid group. The core acid could be anchored to a solid support and then reacted with a diverse array of alcohols or amines to produce a library of esters or amides, respectively. Each reaction vessel would contain a different building block, leading to a unique final product.

The power of this approach lies in its efficiency. By using automated synthesis platforms and parallel processing, hundreds or thousands of distinct naphthoic acid derivatives can be synthesized simultaneously. Subsequent high-throughput screening of these libraries against a biological target can quickly identify "hit" compounds with promising activity. These hits can then become the subject of more focused, rational design efforts to further optimize their properties.

Synthetic Strategies for Analogs with Modified Naphthalene Ring Substituents

Creating analogs with modified substituents on the naphthalene ring is crucial for exploring the chemical space around the core this compound structure. A variety of synthetic organic chemistry reactions can be employed to achieve this.

The parent compound, 1-naphthoic acid, can be synthesized via a Grignard reaction, where α-bromonaphthalene is reacted with magnesium followed by carbon dioxide. orgsyn.org This fundamental transformation provides a basis for creating a variety of substituted naphthalenes. For the related 4-Methoxy-1-naphthoic acid, several key reactions can be used to modify its substituents. The methoxy (B1213986) group can be oxidized to a hydroxyl group, or it can be replaced by other functional groups like halogens or alkyl groups through nucleophilic substitution reactions. Furthermore, the carboxylic acid group can be reduced to form the corresponding alcohol, 4-methoxy-1-naphthyl alcohol.

More complex modifications can involve altering the naphthalene ring itself. A patented method for the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol demonstrates a strategy to introduce multiple fluorine atoms onto the aromatic ring system. google.com This type of halogenation can dramatically alter the electronic properties and metabolic stability of the molecule.

The following table summarizes potential synthetic strategies for modifying the naphthalene scaffold.

| Reaction Type | Reagents/Conditions | Resulting Modification |

| Grignard Reaction | 1. Mg, ether2. CO₂3. Acid | Forms the carboxylic acid group on the naphthalene ring. orgsyn.org |

| Oxidation | Oxidizing agent | Converts a methoxy group to a hydroxyl group. |

| Reduction | Reducing agent | Converts a carboxylic acid to an alcohol. |

| Nucleophilic Substitution | Halogenating or alkylating agents | Replaces a methoxy group with a halogen or alkyl group. |

| Multi-step Synthesis | e.g., Halogenation, lithiation, electrophilic quench | Introduces substituents like fluorine onto the aromatic ring. google.com |

Development of Isomeric and Isobaric Derivatives for Comparative Studies

The synthesis of isomeric and isobaric derivatives is a sophisticated strategy used to probe the specific structural requirements of a biological target. Isomers have the same chemical formula but different arrangements of atoms, while isobars have the same nominal mass but different elemental compositions.

Comparative studies using isomers can reveal critical information. For example, the position of a substituent on the naphthalene ring can drastically affect biological activity. Synthesizing a positional isomer, such as 5-Methoxymethyl-1-naphthoic acid, and comparing its activity to the 4-methoxymethyl version would clarify the importance of the substituent's location. The synthesis of related isomers, like 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic Acid, which has a saturated portion of the ring system, allows researchers to study the impact of ring rigidity and planarity.

In studies of other naphthoquinone-based compounds, the reaction of a starting material like Juglone can yield different isomers depending on the reaction conditions and reagents used. nih.gov The careful separation and structural confirmation of these isomers, often using 2D NMR spectroscopy, is essential to correctly assign biological activity to a specific molecular structure. nih.gov By creating and testing a panel of isomers of this compound, researchers can map the precise three-dimensional pharmacophore required for a desired interaction.

In Vitro Bioactivity of this compound Remains Uncharacterized in Publicly Available Research

The request for a detailed analysis structured around the compound's mechanistic actions cannot be fulfilled at this time due to the absence of primary research on this compound. Scientific inquiry into the bioactivity of a compound requires specific experimental evidence, including but not limited to, studies on bacterial DNA damage, enzyme inhibition assays, receptor interaction analysis, and structure-activity relationship (SAR) evaluations.

While research exists for structurally related compounds, such as various 1,4-naphthoquinone derivatives and other naphthalimide molecules, these findings are not directly applicable to this compound. usu.edunih.govnih.govnih.gov The principles of medicinal chemistry and pharmacology dictate that even minor alterations to a chemical structure, such as the specific arrangement and type of functional groups, can dramatically change its biological activity. Therefore, extrapolating data from analogous compounds would be scientifically unsound and speculative.

For instance, studies on certain 1,4-naphthoquinones have demonstrated antibacterial activity, with mechanisms sometimes involving membrane damage or DNA leakage. nih.govnih.gov Similarly, various naphthalimide derivatives have been investigated for analgesic properties. nih.gov However, the presence of a carboxylic acid and a methoxymethyl group at the 1 and 4 positions of the naphthalene ring, as in this compound, creates a unique chemical entity whose interactions with biological systems have not been documented in the available literature.

Investigation of Bioactive Properties and Mechanistic Insights in Vitro Studies

Cell-Based Assays for Mechanistic Pathway Elucidation (e.g., Antiproliferative Mechanisms)

Comprehensive searches of available scientific literature and research databases did not yield specific studies detailing the use of 4-Methoxymethyl-1-naphthoic acid in cell-based assays for the elucidation of its mechanistic pathways, including any potential antiproliferative mechanisms.

Therefore, no data on its effects on cell viability, proliferation, or the specific signaling pathways it may modulate in cancer cell lines can be provided at this time. Research into the bioactivity of this specific compound appears to be limited or not publicly available.

Applications in Organic Synthesis and Advanced Materials Research

Utilization as Building Blocks in the Synthesis of Complex Organic Molecules

4-Methoxymethyl-1-naphthoic acid serves as a valuable intermediate in multi-step organic syntheses. Its chemical structure, featuring both a carboxylic acid and a methoxymethyl group on a naphthalene (B1677914) scaffold, allows for a variety of chemical transformations.

Research has detailed the preparation of this compound as part of a synthetic route towards other substituted naphthalenes. cdnsciencepub.com For instance, it has been synthesized and characterized as a precursor in the creation of a series of substituted fluoromethylnaphthalenes. cdnsciencepub.com The synthesis of this acid is a crucial step, often achieved through the oxidation of the corresponding acetonaphthone. cdnsciencepub.com The resulting naphthoic acid can then be further modified. For example, the carboxylic acid group can be reduced to a carbinol. cdnsciencepub.com This demonstrates its role as a key stepping stone in the construction of more elaborate molecular architectures.

Table 1: Synthesis and Properties of this compound and Related Intermediates

| Compound Name | Synthetic Route | Molecular Formula | Reference |

| 1-acetyl-4-methylnaphthalene | Starting material for further functionalization. | C13H12O | cdnsciencepub.com |

| 2-acetyl-4-methoxymethylnaphthalene | Intermediate in the synthesis of the target acid. | C14H14O2 | cdnsciencepub.com |

| This compound | Prepared via hypochlorite (B82951) oxidation of the corresponding acetonaphthone. | C13H12O3 | cdnsciencepub.com |

| 4-Hydroxymethyl-2-naphthoic acid | A related naphthoic acid derivative. | C12H10O3 | cdnsciencepub.com |

Precursors for Polymeric Materials or Functional Molecules

Following a comprehensive review of scientific literature, no specific information was found regarding the use of this compound as a direct precursor for polymeric materials or functional molecules in advanced material applications.

Role in Catalyst Development or Ligand Design

Based on available research, there is no documented role of this compound in catalyst development or as a ligand in the design of metal complexes.

Applications in Chemical Sensors or Probes

A thorough search of scientific databases did not yield any information on the application of this compound in the development of chemical sensors or probes.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly focusing on the development of environmentally benign synthetic methods. For naphthalene (B1677914) derivatives, this involves moving away from harsh reaction conditions and hazardous reagents. Future research will likely prioritize the development of green and sustainable routes to synthesize compounds like 4-Methoxymethyl-1-naphthoic acid.

Key areas of development include:

Catalytic C-H Activation: Direct carboxylation of the naphthalene ring using carbon dioxide as a renewable C1 source is a highly attractive green strategy. rsc.org Research into catalysts, such as those based on transition metals, that can selectively activate a specific C-H bond on the naphthalene core would represent a significant advancement. mdpi.com

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for process automation. Developing flow-based syntheses for naphthoic acid derivatives could lead to more efficient and scalable production with reduced waste.

Alternative Solvents: The use of greener solvents, such as ionic liquids or supercritical fluids, can minimize the environmental impact of organic synthesis. researchgate.net Research into the solubility and reactivity of naphthalene precursors in these solvents will be crucial.

Electrochemical Synthesis: Electrosynthesis provides a way to drive reactions using electricity, often avoiding the need for chemical oxidants or reductants and proceeding under mild conditions. rsc.org This approach is gaining traction for the synthesis of complex aromatic systems. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-test-learn cycle. For a compound like this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: ML models can be trained on existing data for naphthalene derivatives to predict various properties, such as bioactivity, toxicity, and physicochemical characteristics. nih.gov This can help prioritize which derivatives of this compound to synthesize and test. For instance, ML models have been used to predict the pKa of carboxylic acids, a key determinant of their pharmacokinetic behavior. nih.gov

De Novo Design: Generative AI models can design novel molecular structures with desired properties. nih.gov By providing the model with a set of target properties, it could generate new naphthalene-based compounds that are optimized for a specific application, such as inhibiting a particular enzyme.

Reaction Prediction and Synthesis Planning: AI tools can assist chemists in designing synthetic routes by predicting the outcomes of reactions and suggesting optimal reaction conditions. This can save significant time and resources in the laboratory.

Advanced Characterization Techniques for Complex Mixtures

The synthesis of substituted naphthalenes can often result in complex mixtures of isomers and byproducts. The precise characterization of these mixtures is essential for understanding reaction mechanisms and ensuring the purity of the final product. Future research will rely on advanced analytical techniques to tackle this challenge.

High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) can provide highly accurate mass measurements, enabling the confident identification of different components in a complex mixture without the need for extensive separation. acs.org

Multidimensional Chromatography: Combining different chromatographic separation techniques (e.g., liquid chromatography and ion-mobility spectrometry) can provide the resolution needed to separate closely related isomers of naphthalene derivatives.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques and the use of advanced pulse sequences can help in the unambiguous structural elucidation of novel naphthalene compounds and the identification of impurities.

Multidisciplinary Collaborations for Comprehensive Mechanistic Understanding

A deep understanding of the biological mechanisms of action or the structure-property relationships in materials science requires a collaborative effort from scientists across different disciplines. The study of this compound and its analogs would benefit from such an approach.

Chemistry and Biology: Collaboration between synthetic chemists and biologists is essential to design and evaluate the biological activity of new compounds. This includes screening for therapeutic potential and investigating the molecular targets of active compounds. researchgate.net

Chemistry and Materials Science: For applications in materials science, chemists would need to work with materials scientists to characterize the physical and electronic properties of new naphthalene-based materials.

Experimental and Computational Chemistry: A close collaboration between experimental and computational chemists can create a powerful feedback loop. nih.gov Experimental data can be used to refine computational models, while computational predictions can guide future experiments, leading to a more efficient discovery process. nih.gov This integrated approach is crucial for gaining a comprehensive mechanistic understanding of how compounds like this compound interact with biological systems or function within a material. diva-portal.org

Q & A

Q. What are the standard synthetic routes for 4-Methoxymethyl-1-naphthoic acid in laboratory settings?

The synthesis typically involves modifying naphthalene derivatives. One approach is the oxidation of 4-methoxymethyl-1-naphthaldehyde using oxidizing agents like potassium permanganate (KMnO₄) in an alkaline medium or chromium trioxide (CrO₃) in acetic acid . Another method could involve ester hydrolysis of methyl 4-methoxymethyl-1-naphthoate under acidic or basic conditions. For example, similar protocols for naphthoic acid derivatives use methanol and thionyl chloride (SOCl₂) at low temperatures (below 0°C) to activate carboxylic acid precursors .

Q. How is this compound characterized for structural confirmation and purity?

Characterization relies on spectroscopic and chromatographic techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions (e.g., methoxymethyl at C4 and carboxylic acid at C1).

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxylic acid).

- HPLC with UV detection to assess purity, using reverse-phase columns and acetonitrile/water mobile phases .

- Melting point analysis to compare with literature values.

Q. What are the primary biochemical applications of this compound?

While direct evidence is limited, structurally similar naphthoic acids are used as fluorogenic substrates in enzymatic assays (e.g., for alcohol dehydrogenase studies) . The methoxymethyl group may enhance solubility or stability in biological buffers, making it suitable for probing enzyme kinetics or metabolic pathways.

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis, given challenges like low yield and high cost?

Yield optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective oxidation of aldehyde intermediates.

- Temperature control : Maintaining sub-0°C conditions during SOCl₂-mediated esterification to minimize side reactions .

- Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Contradictions in yield data (e.g., 50–70% in similar syntheses ) may arise from variations in reagent purity or work-up protocols.

Q. How does the methoxymethyl group influence the compound’s reactivity in polymerization or copolymerization reactions?

Studies on analogous naphthoic acids (e.g., 6-acetoxy-2-naphthoic acid) show that substituents affect polymerization kinetics and chain alignment. The methoxymethyl group’s electron-donating properties may stabilize intermediates during melt polycondensation, altering reaction rates or degree of polymerization. For example, bulk polymerizations of naphthoic acid derivatives follow second-order kinetics up to 70% conversion, with mechanism shifts at ~3.5 average degree of polymerization .

Q. What experimental approaches resolve contradictions in stability data for this compound under varying pH conditions?

Contradictory stability reports (e.g., degradation in acidic vs. neutral media) require controlled studies:

- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 40–60°C, monitoring degradation via HPLC.

- LC-MS analysis : Identify degradation products (e.g., demethylation or decarboxylation byproducts) .

- pH-rate profiling : Construct a pH-rate profile to determine degradation mechanisms (e.g., acid-catalyzed hydrolysis of the methoxymethyl group).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.